molecular formula C19H21N3O2 B5816635 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

Cat. No.: B5816635
M. Wt: 323.4 g/mol
InChI Key: RTLHKSFZBUXZBM-UHFFFAOYSA-N
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Description

3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The tert-butylphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This often includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-tert-butylphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12-6-11-15(18(20-12)23-5)16-21-17(24-22-16)13-7-9-14(10-8-13)19(2,3)4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLHKSFZBUXZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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